molecular formula C33H29ClN4O3 B11962538 2-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide CAS No. 881664-79-5

2-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B11962538
CAS No.: 881664-79-5
M. Wt: 565.1 g/mol
InChI Key: HQAHTNUNJFLCNV-XICOUIIWSA-N
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Description

2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a complex organic compound that features a combination of benzohydrazide, pyrazole, and chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazine derivatives with 1,3-diketones.

    Attachment of the chlorobenzyl group: This step might involve nucleophilic substitution reactions.

    Formation of the benzohydrazide: This can be synthesized by reacting benzoyl chloride with hydrazine.

    Final coupling reaction: The intermediate compounds are then coupled under specific conditions, such as refluxing in an appropriate solvent, to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzyl group.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be studied for its potential as an enzyme inhibitor or receptor modulator, given the presence of multiple functional groups that can interact with biological targets.

Medicine

In medicine, compounds like this are often investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)oxy)benzohydrazide
  • N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide

Uniqueness

The uniqueness of 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

CAS No.

881664-79-5

Molecular Formula

C33H29ClN4O3

Molecular Weight

565.1 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C33H29ClN4O3/c1-2-20-40-29-18-14-25(15-19-29)32-26(22-38(37-32)28-8-4-3-5-9-28)21-35-36-33(39)30-10-6-7-11-31(30)41-23-24-12-16-27(34)17-13-24/h3-19,21-22H,2,20,23H2,1H3,(H,36,39)/b35-21+

InChI Key

HQAHTNUNJFLCNV-XICOUIIWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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